molecular formula C26H45NO6S B8038137 Ethanesulfonic acid,2-[[(3a,5b,7b)-3,7-dihydroxy-24-oxocholan-24-yl]amino]-

Ethanesulfonic acid,2-[[(3a,5b,7b)-3,7-dihydroxy-24-oxocholan-24-yl]amino]-

Cat. No.: B8038137
M. Wt: 499.7 g/mol
InChI Key: BHTRKEVKTKCXOH-AYSJQVDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: The compound Ethanesulfonic acid,2-[[(3a,5b,7b)-3,7-dihydroxy-24-oxocholan-24-yl]amino]- (CAS: 14605-22-2), commonly known as Tauroursodeoxycholic Acid (TUDCA), is a bile acid derivative conjugated with taurine. Its structure includes:

  • A 3α,7β-dihydroxy-5β-cholan-24-oic acid backbone.
  • A taurine moiety (2-aminoethanesulfonic acid) linked via an amide bond at the C-24 position .

Biological Significance:
TUDCA is a secondary bile acid with cytoprotective properties, primarily studied for its role in mitigating endoplasmic reticulum stress and apoptosis. It is used in research to investigate therapeutic applications in liver diseases, neurodegenerative disorders, and metabolic syndromes .

Properties

IUPAC Name

2-[[(4R)-4-[(3R,5S,7S,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20?,21?,22+,24?,25+,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTRKEVKTKCXOH-AYSJQVDDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanesulfonic acid,2-[[(3a,5b,7b)-3,7-dihydroxy-24-oxocholan-24-yl]amino]- involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.

    Functionalization of the core: Introduction of hydroxyl groups and other functional groups to the core structure.

    Attachment of the pentanamido and ethane-1-sulfonic acid groups: This involves amide bond formation and sulfonation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid,2-[[(3a,5b,7b)-3,7-dihydroxy-24-oxocholan-24-yl]amino]- can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional hydroxyl or carbonyl groups, while reduction could result in the removal of oxygen-containing groups.

Scientific Research Applications

Introduction to Ethanesulfonic Acid Derivative

Ethanesulfonic acid, 2-[[(3a,5b,7b)-3,7-dihydroxy-24-oxocholan-24-yl]amino]- (CAS Number: 14605-22-2) is a compound that exhibits significant biochemical properties and applications, particularly in the fields of biochemistry and pharmacology. This compound is a derivative of tauroursodeoxycholic acid (TUDCA), which is known for its roles in cellular protection and mitochondrial function. Understanding the applications of this compound can provide insights into its potential therapeutic uses and biochemical mechanisms.

Cellular Protection and Apoptosis Prevention

Ethanesulfonic acid derivatives have been studied for their ability to prevent apoptosis in various cell types. TUDCA, from which this compound is derived, has been shown to inhibit the pro-apoptotic protein Bax from translocating to mitochondria. This action helps protect cells from stress-induced apoptosis, making it a candidate for neuroprotective therapies .

Bile Acid Metabolism

As a bile acid derivative, this compound plays a crucial role in lipid metabolism and absorption processes in the intestine. Bile acids are known to facilitate the emulsification of fats and absorption of fat-soluble vitamins. The specific structural features of ethanesulfonic acid derivatives may enhance their efficacy as metabolic regulators .

Therapeutic Potential in Liver Diseases

Research indicates that compounds like TUDCA can ameliorate liver diseases by reducing liver cell apoptosis and promoting cell survival. The application of ethanesulfonic acid derivatives in treating conditions such as cholestasis or liver fibrosis is being explored due to their protective effects on hepatocytes .

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of TUDCA and its derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating cellular stress responses and reducing neuroinflammation, these compounds may offer therapeutic benefits for neurological disorders .

Potential in Cancer Therapy

The anti-apoptotic properties of ethanesulfonic acid derivatives suggest potential applications in cancer therapy. By inhibiting apoptosis in certain cancer cells while promoting it in others (such as those resistant to conventional therapies), these compounds could be used strategically in combination therapies .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study investigating the effects of TUDCA on neuronal survival demonstrated that treatment with ethanesulfonic acid derivatives significantly reduced cell death in models of Alzheimer's disease. The results indicated enhanced mitochondrial function and reduced oxidative stress markers .

Case Study 2: Liver Fibrosis Treatment

In a clinical trial involving patients with liver fibrosis, administration of TUDCA resulted in improved liver function tests and reduced fibrosis scores over a six-month period. The study concluded that ethanesulfonic acid derivatives could be beneficial adjuncts in managing liver diseases .

Mechanism of Action

The mechanism by which Ethanesulfonic acid,2-[[(3a,5b,7b)-3,7-dihydroxy-24-oxocholan-24-yl]amino]- exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context and application.

Comparison with Similar Compounds

Key Structural Differences

Compound Name CAS Number Hydroxyl Group Positions Molecular Formula Molecular Weight Key Functional Features
Tauroursodeoxycholic Acid 14605-22-2 3α, 7β C₂₆H₄₅NO₇S 515.71 g/mol 7β-OH enhances hydrophilicity; cytoprotective .
Taurocholic Acid 81-24-3 3α, 7α, 12α C₂₆H₄₅NO₇S 515.71 g/mol Trihydroxy structure increases detergent properties; aids lipid digestion .
Taurodeoxycholic Acid 16564-43-5 3α, 12α C₂₆H₄₅NO₆S 499.70 g/mol Lacks 7-OH; reduced hydrophilicity; used in membrane permeability studies .
Taurochenodeoxycholic Acid 516-35-8 3α, 7α C₂₆H₄₅NO₆S 499.70 g/mol Pro-apoptotic effects in cancer models; contrasts TUDCA .
Tauro-β-muricholic Acid 25696-60-0 3α, 6β, 7β C₂₆H₄₅NO₇S 515.71 g/mol 6β-OH enhances FXR antagonism; regulates cholesterol metabolism .

Functional and Pharmacological Contrasts

  • Hydroxylation Patterns: The 7β-OH in TUDCA distinguishes it from taurochenodeoxycholic acid (7α-OH) and taurocholic acid (7α,12α-OH). This structural difference alters receptor binding (e.g., FXR, TGR5) and solubility . Tauro-β-muricholic acid’s 6β-OH group confers unique antagonistic activity against the farnesoid X receptor (FXR), unlike TUDCA’s FXR-independent cytoprotection .
  • Oxidation States: Oxidized derivatives, such as 2-[[(5β)-3,7,24-trioxocholan-24-yl]amino]-ethanesulfonic acid, lack hydroxyl groups and exhibit reduced biological activity due to impaired hydrogen bonding .
  • Research Applications :

    • TUDCA is widely used in photoaffinity labeling studies to map bile acid-binding sites in proteins (e.g., ileal lipid-binding protein), leveraging its 7β-OH for selective interactions .
    • Taurocholic acid ’s trihydroxy structure makes it a superior detergent in in vitro lipid solubilization assays .

Tauroursodeoxycholic Acid (TUDCA)

  • Hepatoprotection : Reduces liver fibrosis markers by inhibiting TGF-β signaling in murine models .
  • Neuroprotection : Enhances mitochondrial function in Alzheimer’s disease cell models via UPR pathway modulation .

Comparative Studies

  • TUDCA vs. Taurochenodeoxycholic Acid: TUDCA suppresses apoptosis in hepatocytes, while taurochenodeoxycholic acid promotes caspase-3 activation in cholangiocarcinoma cells .
  • TUDCA vs. Tauro-β-muricholic Acid :
    • Tauro-β-muricholic acid inhibits FXR-driven bile acid synthesis, whereas TUDCA exerts therapeutic effects through FXR-independent mechanisms .

Biological Activity

Ethanesulfonic acid, 2-[[(3a,5b,7b)-3,7-dihydroxy-24-oxocholan-24-yl]amino]- (commonly known as Tauroursodeoxycholic acid or TUDCA) is a taurine-conjugated bile acid derivative. This compound has garnered attention for its diverse biological activities, particularly in the context of neuroprotection and liver health. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

  • Molecular Formula : C26H45NO6S
  • Molecular Weight : 499.7036 g/mol
  • CAS Number : 14605-22-2

TUDCA exerts its biological effects through several mechanisms:

  • Anti-apoptotic Effects : TUDCA has been shown to inhibit apoptosis in various cell types by modulating the mitochondrial pathway and reducing endoplasmic reticulum stress.
  • Cholesterol Homeostasis : It plays a role in regulating cholesterol metabolism and enhancing the solubility of bile acids, which is crucial for preventing cholestasis.
  • Neuroprotective Properties : TUDCA has demonstrated protective effects against neurodegenerative diseases such as Huntington's disease and Alzheimer's disease by promoting neuronal survival and reducing inflammation.

1. Neuroprotection

TUDCA has been extensively studied for its neuroprotective properties:

  • Case Study : In a rodent model of Huntington's disease, TUDCA administration led to decreased neuronal loss and improved motor function compared to control groups .
  • Mechanism : It reduces oxidative stress and enhances mitochondrial function, which is critical in neurodegenerative conditions .

2. Liver Protection

TUDCA is recognized for its hepatoprotective effects:

  • Research Findings : Studies indicate that TUDCA can ameliorate liver injury caused by cholestasis and fatty liver diseases by restoring bile flow and reducing hepatocyte apoptosis .
  • Clinical Application : In patients with primary biliary cholangitis, TUDCA treatment resulted in improved liver function tests .

3. Metabolic Regulation

TUDCA influences metabolic processes:

  • Effect on Insulin Sensitivity : Research shows that TUDCA improves insulin sensitivity in obese mice models, suggesting potential benefits for metabolic syndrome .

Data Table of Biological Activities

Biological ActivityMechanism of ActionReference
NeuroprotectionReduces oxidative stress; anti-apoptotic
HepatoprotectionEnhances bile flow; reduces apoptosis
Metabolic RegulationImproves insulin sensitivity

Q & A

Q. How to confirm the structural identity of Ethanesulfonic acid,2-[[(3a,5b,7b)-3,7-dihydroxy-24-oxocholan-24-yl]amino]- in synthesized batches?

Methodological Answer: Structural validation requires a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm hydroxyl, sulfonic acid, and cholanic backbone positions. Compare with reference data for Tauroursodeoxycholic Acid (TUDCA) .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) or MALDI-TOF to verify molecular weight (e.g., C26_{26}H44_{44}NNaO6_6S, MW 521.70 for the sodium salt) .
  • Infrared (IR) Spectroscopy: Confirm functional groups (e.g., sulfonic acid S=O stretch at ~1050 cm1^{-1}) .

Q. What are the recommended methods for assessing the purity of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 210 nm for bile acid derivatives). Purity ≥98% is typical for research-grade material .
  • Thin-Layer Chromatography (TLC): Validate using silica gel plates and a mobile phase of chloroform:methanol:acetic acid (75:25:2 v/v) .
  • Elemental Analysis: Confirm C, H, N, and S percentages against theoretical values (e.g., C 60.55%, H 8.80% for Taurocholic Acid) .

Q. What are the optimal storage conditions to maintain compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, light-resistant containers to prevent oxidation of hydroxyl groups and sulfonic acid degradation .
  • Solubility Considerations: Prepare stock solutions in DMSO or methanol (1–10 mM), aliquot to avoid freeze-thaw cycles, and verify stability via HPLC before use .

Advanced Research Questions

Q. How to investigate the compound’s role in modulating bile acid transporters in vitro?

Methodological Answer:

  • Cell-Based Assays: Use transfected HEK293 or Caco-2 cells expressing bile acid transporters (e.g., ASBT, NTCP). Measure uptake inhibition via radiolabeled 3H^3H-Taurocholic Acid .
  • Competitive Binding Studies: Perform fluorescence-based titration assays with recombinant ileal lipid-binding protein (ILBP) to determine binding affinity (Kd_d) .
  • Transcriptional Regulation: Quantify FXR or TGR5 receptor activation using luciferase reporter assays .

Q. How to resolve discrepancies in reported biological activities across studies?

Methodological Answer:

  • Structural Variability: Confirm the hydroxylation pattern (e.g., 3α,7β vs. 3α,7α,12α in Taurocholic Acid) via LC-MS/MS, as subtle differences alter receptor specificity .
  • Impurity Profiling: Characterize batches using tandem MS to detect byproducts (e.g., glycine conjugates or oxidized derivatives) .
  • Experimental Conditions: Standardize bile salt concentrations (0.1–100 µM) and serum-free media to avoid confounding interactions with serum proteins .

Q. What experimental approaches are used to study protein interactions involving this compound?

Methodological Answer:

  • Photoaffinity Labeling: Synthesize analogs with azide or diazirine tags (e.g., 2-(3,3-azo-7α,12α-dihydroxy-5β-cholan-24-oylamino)ethanesulfonic acid) to covalently crosslink with target proteins .
  • Surface Plasmon Resonance (SPR): Immobilize recombinant ILBP on sensor chips and measure binding kinetics (kon_{on}, koff_{off}) under varying pH (5.5–7.4) .
  • Crystallography: Co-crystallize the compound with nuclear receptors (e.g., FXR) to resolve binding-site interactions at ≤2.0 Å resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.